molecular formula C17H24N2O2 B7475861 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one

1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B7475861
M. Wt: 288.4 g/mol
InChI Key: VPMFCSMLESSRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one, also known as BDB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been identified as a psychoactive substance that can produce euphoric and stimulating effects. The chemical structure of BDB is similar to other psychoactive compounds such as MDMA and MDA.

Mechanism of Action

1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one acts as a serotonin releasing agent and a dopamine releasing agent. It increases the release of serotonin and dopamine in the brain, leading to the production of euphoric and stimulating effects. 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one also inhibits the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects
1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one produces a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and sociability. 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one has been shown to increase the release of oxytocin, a hormone that is associated with social bonding and trust.

Advantages and Limitations for Lab Experiments

1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It produces consistent and predictable effects, making it a useful tool for studying the role of serotonin and dopamine in the brain. However, 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one has some limitations for lab experiments. It is a psychoactive substance that can produce potentially harmful effects on the body. It is also illegal in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one. One area of research is to study the long-term effects of 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one on the brain and body. Another area of research is to study the effects of 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one in combination with other psychoactive substances. Additionally, 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one could be used as a tool to study the role of serotonin and dopamine in the brain in relation to mental health disorders such as depression and anxiety. Finally, there is a need for further research on the synthesis and purification of 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one to improve its quality and consistency.

Synthesis Methods

The synthesis of 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one involves the reaction of 4-benzoylpiperazine with 3,3-dimethylbutanone in the presence of a catalyst. The reaction proceeds through a condensation reaction and results in the formation of 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one. The purity of the synthesized 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one can be improved by recrystallization or chromatography.

Scientific Research Applications

1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to produce psychoactive effects similar to those produced by MDMA and MDA. 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one has been used as a tool to study the role of serotonin in the brain and its effects on behavior. It has also been used to study the effects of psychoactive substances on neurotransmitter release and uptake.

properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)13-15(20)18-9-11-19(12-10-18)16(21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMFCSMLESSRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one

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